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molecular formula C9H7ClN4O B8305251 2,3-Dicyano-5-chloro-6-isopropoxypyrazine

2,3-Dicyano-5-chloro-6-isopropoxypyrazine

Cat. No. B8305251
M. Wt: 222.63 g/mol
InChI Key: JUUNPNLOSQSPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259489

Procedure details

Isopropanol (50 ml) was added to 1.99 g (0.01 mole) of 2,3-dicyano-5,6-dichloropyrazine, and the mixture was refluxed for 10 hours. After the reaction, the isopropanol was distilled off under reduced pressure. The crude product obtained (1.14 g) was chromatographed on a column of silica gel using benzene-n-hexane as an eluent to afford 1.00 g (yield 45%) of 2,3-dicyano-5-chloro-6-isopropoxypyrazine.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][C:6](Cl)=[C:5]([Cl:12])[N:4]=1)#[N:2].[CH:13]([OH:16])([CH3:15])[CH3:14]>>[C:9]([C:8]1[C:3]([C:1]#[N:2])=[N:4][C:5]([Cl:12])=[C:6]([O:16][CH:13]([CH3:15])[CH3:14])[N:7]=1)#[N:10]

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
C(#N)C1=NC(=C(N=C1C#N)Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the isopropanol was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product obtained (1.14 g)
CUSTOM
Type
CUSTOM
Details
was chromatographed on a column of silica gel

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC(=C(N=C1C#N)Cl)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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